molecular formula C25H28N6O B605734 AZ6102

AZ6102

Cat. No.: B605734
M. Wt: 428.5 g/mol
InChI Key: WCPTUQOMNJBIET-CALCHBBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

AZ6102 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

AZ6102 is a small molecule inhibitor primarily targeting tankyrases TNKS1 and TNKS2, which play crucial roles in the Wnt signaling pathway. This compound has garnered attention for its potential applications in cancer therapy due to its ability to inhibit cellular proliferation and induce apoptosis in various cancer cell lines.

  • Chemical Name : rel-2-[4-[6-[(3 R,5 S)-3,5-Dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-4 H-pyrrolo[2,3-d]pyrimidin-4-one
  • CAS Number : 1645286-75-4
  • Purity : ≥98%

This compound functions as a potent inhibitor of TNKS1 and TNKS2 with IC50 values of 1 nM and 3 nM, respectively. It exhibits over 100-fold selectivity for these targets compared to other PARP family enzymes, such as PARP-1, PARP-2, and PARP-6 . By inhibiting tankyrase activity, this compound stabilizes AXIN proteins, leading to the downregulation of the Wnt signaling pathway, which is often dysregulated in cancer .

Inhibition of Wnt Signaling

This compound has been shown to inhibit Wnt signaling effectively in various cellular models. In DLD-1 cells, the compound demonstrated an IC50 value of 5 nM for Wnt pathway inhibition . This inhibition is critical as aberrant Wnt signaling is implicated in numerous cancers, including colorectal cancer.

Anti-Proliferative Effects

Research indicates that this compound exhibits significant anti-proliferative effects against several cancer cell lines. For instance, studies have reported that this compound can induce cell cycle arrest and apoptosis in colorectal cancer models . The compound's efficacy was further validated through combination therapy studies where it was used alongside other chemotherapeutics, enhancing overall therapeutic outcomes.

Pharmacokinetics

This compound displays moderate oral bioavailability and favorable pharmacokinetic properties in preclinical studies. Its low efflux across Caco-2 cells suggests a reduced likelihood of developing resistance mechanisms often seen with other anticancer agents .

Combination Therapy Studies

Recent studies have explored this compound's potential when used in combination with other inhibitors. For example:

  • Study on EGFR Inhibitors : In a study involving osimertinib (an EGFR inhibitor), this compound was identified as a key component in drug combination screens that showed enhanced therapeutic efficacy against drug-resistant cancer phenotypes .
StudyCombinationOutcome
EGFR Inhibitor StudyOsimertinib + this compoundDelayed tumor regrowth in xenograft models
Colorectal Cancer StudyThis compound + IrinotecanEnhanced anti-tumor activity compared to monotherapy

In Vivo Efficacy

In vivo experiments using patient-derived xenograft models have shown that this compound not only inhibits tumor growth but also alters gene expression profiles associated with tumor progression and metastasis. The combination of this compound with traditional chemotherapeutics has demonstrated synergistic effects, leading to improved survival rates in treated subjects .

Properties

IUPAC Name

2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPTUQOMNJBIET-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.